N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide is a structurally complex molecule featuring a benzoimidazole core substituted with a 2-methoxyphenyl group at the 1-position and a nitro group at the 5-position. The thioacetamide bridge links the benzoimidazole moiety to a cyano-substituted tertiary butyl group.
Properties
Molecular Formula |
C22H23N5O4S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2-methoxyphenyl)-5-nitrobenzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H23N5O4S/c1-14(2)22(3,13-23)25-20(28)12-32-21-24-16-11-15(27(29)30)9-10-17(16)26(21)18-7-5-6-8-19(18)31-4/h5-11,14H,12H2,1-4H3,(H,25,28) |
InChI Key |
QCDWODWWWODGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(N1C3=CC=CC=C3OC)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the nitro group, and the attachment of the cyano and methoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction of the nitro group typically results in the corresponding amine.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The nitrobenzimidazole moiety may interact with enzymes or receptors, modulating their activity. The cyano and methoxyphenyl groups could also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogous Compounds
Physicochemical Properties
- Lipophilicity : The 2-methoxyphenyl group in the target compound likely increases logP compared to W1 (dinitrophenyl, more polar) but reduces it relative to Compound 9c (4-bromophenyl, highly hydrophobic) .
- Solubility : The nitro group may reduce aqueous solubility compared to N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide , which has a polar benzodioxole moiety.
- Reactivity: The cyano group in the target’s side chain could participate in nucleophilic reactions, unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which contains a hydroxyl group for hydrogen bonding.
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural properties, and biological evaluations, with a focus on its pharmacological implications.
Chemical Structure and Properties
The compound features a complex structure that includes a cyano group, a benzimidazole derivative, and a thioacetamide moiety. Its molecular formula is , with a molecular weight of approximately 394.47 g/mol. The presence of these functional groups is significant for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₃S |
| Molecular Weight | 394.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the cyano group and the introduction of the benzimidazole moiety. The synthetic route may utilize various reagents such as coupling agents and catalysts to enhance yield and purity.
General Synthetic Route:
- Formation of Cyano Group : Starting from suitable precursors, the cyano group can be introduced through nucleophilic substitution reactions.
- Benzimidazole Formation : The benzimidazole derivative can be synthesized via cyclization reactions involving appropriate amines and carboxylic acids.
- Thioacetamide Moiety : This is formed by reacting an amine with a thiol under controlled conditions.
Biological Activity
Recent studies have indicated that this compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
In vitro assays have demonstrated that this compound can inhibit cancer cell proliferation. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways and may affect cell cycle regulation by modulating cyclin-dependent kinases (CDKs).
Antimicrobial Activity
The compound has shown significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Studies
- In Vitro Evaluation : A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa, MCF7). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, suggesting its potential as an effective therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
